N~5~-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N~5~-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have been widely studied for their potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The incorporation of the adamantyl group into the pyrazole ring enhances the compound’s stability and reactivity, making it a valuable target for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
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Formation of the Adamantyl Intermediate: : The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane. This intermediate can then undergo further functionalization to introduce the desired substituents.
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Pyrazole Ring Formation: : The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction conditions typically involve the use of a base, such as sodium ethoxide, in an organic solvent like ethanol.
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Coupling of the Adamantyl and Pyrazole Moieties: : The final step involves the coupling of the adamantyl intermediate with the pyrazole ring. This can be achieved through a nucleophilic substitution reaction, where the adamantyl group is introduced to the pyrazole ring via a suitable leaving group, such as a halide or tosylate.
Industrial Production Methods
Industrial production of N5-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~5~-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or adamantyl moiety are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
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Chemistry: : The compound’s unique structural properties make it a valuable building block for the synthesis of complex molecules and materials. It can be used as a precursor for the preparation of advanced polymers, catalysts, and nanomaterials.
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Biology: : The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its adamantyl group enhances its stability and bioavailability, making it a promising candidate for the design of new pharmaceuticals.
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Medicine: : N5-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has been investigated for its potential therapeutic effects, including antiviral, anticancer, and neuroprotective activities. Its ability to interact with specific molecular targets and pathways makes it a potential lead compound for the development of new drugs.
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Industry: : The compound’s stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N5-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity and function.
Comparison with Similar Compounds
N~5~-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other adamantane derivatives, such as:
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Amantadine: : A well-known antiviral and antiparkinsonian drug that contains an adamantyl group. Unlike N5-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE, amantadine lacks the pyrazole ring and trifluoromethyl group, which may contribute to differences in their biological activity and applications.
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Memantine: : Another adamantane derivative used in the treatment of Alzheimer’s disease. Memantine also lacks the pyrazole ring and trifluoromethyl group, highlighting the unique structural features of N5-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE.
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Rimantadine: : An antiviral drug similar to amantadine but with a different substitution pattern on the adamantyl group. The presence of the pyrazole ring and trifluoromethyl group in N5-(2-ADAMANTYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE distinguishes it from rimantadine and may influence its pharmacological properties.
Properties
Molecular Formula |
C16H20F3N3O |
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Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20F3N3O/c1-22-12(7-13(21-22)16(17,18)19)15(23)20-14-10-3-8-2-9(5-10)6-11(14)4-8/h7-11,14H,2-6H2,1H3,(H,20,23) |
InChI Key |
MPHJFQWIWJSLQS-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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